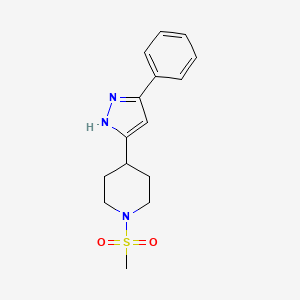![molecular formula C12H12N2O5 B12889217 3-[3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid CAS No. 919082-61-4](/img/structure/B12889217.png)
3-[3-(3-Nitrophenyl)-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(3-Nitrophenyl)-4,5-dihydroisoxazol-5-yl)propanoic acid is a synthetic organic compound that belongs to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of a nitrophenyl group, a dihydroisoxazole ring, and a propanoic acid moiety
Méthodes De Préparation
The synthesis of 3-(3-(3-Nitrophenyl)-4,5-dihydroisoxazol-5-yl)propanoic acid typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. The nitrile oxide can be generated in situ from a nitroalkane and a base.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction of a suitable aromatic precursor.
Formation of the Propanoic Acid Moiety: The propanoic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide and a suitable catalyst.
Industrial production methods may involve optimization of these synthetic routes to improve yield and purity, as well as the use of scalable reaction conditions and equipment.
Analyse Des Réactions Chimiques
3-(3-(3-Nitrophenyl)-4,5-dihydroisoxazol-5-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Hydrolysis: The isoxazole ring can be hydrolyzed under acidic or basic conditions to form corresponding open-chain compounds.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas, palladium catalyst), and electrophiles (e.g., halogens, sulfonyl chlorides). Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(3-(3-Nitrophenyl)-4,5-dihydroisoxazol-5-yl)propanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 3-(3-(3-Nitrophenyl)-4,5-dihydroisoxazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. The isoxazole ring can interact with enzymes and receptors, modulating their activity and affecting various biological processes. The propanoic acid moiety can influence the compound’s solubility and bioavailability, affecting its distribution and efficacy in biological systems.
Comparaison Avec Des Composés Similaires
3-(3-(3-Nitrophenyl)-4,5-dihydroisoxazol-5-yl)propanoic acid can be compared with other similar compounds, such as:
3-(4-Hydroxy-3-nitrophenyl)propanoic acid: This compound has a hydroxy group instead of the isoxazole ring, which affects its chemical reactivity and biological activity.
3-(3-Nitrophenyl)propanoic acid:
3-(3-(3-Nitrophenyl)-4,5-dihydroisoxazol-5-yl)acetic acid: This compound has an acetic acid moiety instead of the propanoic acid group, which affects its solubility and bioavailability.
The uniqueness of 3-(3-(3-Nitrophenyl)-4,5-dihydroisoxazol-5-yl)propanoic acid lies in its combination of the nitrophenyl group, isoxazole ring, and propanoic acid moiety, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
919082-61-4 |
|---|---|
Formule moléculaire |
C12H12N2O5 |
Poids moléculaire |
264.23 g/mol |
Nom IUPAC |
3-[3-(3-nitrophenyl)-4,5-dihydro-1,2-oxazol-5-yl]propanoic acid |
InChI |
InChI=1S/C12H12N2O5/c15-12(16)5-4-10-7-11(13-19-10)8-2-1-3-9(6-8)14(17)18/h1-3,6,10H,4-5,7H2,(H,15,16) |
Clé InChI |
OHKZMGSRVKZUGM-UHFFFAOYSA-N |
SMILES canonique |
C1C(ON=C1C2=CC(=CC=C2)[N+](=O)[O-])CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


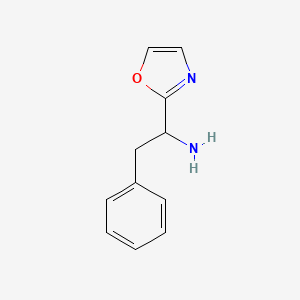
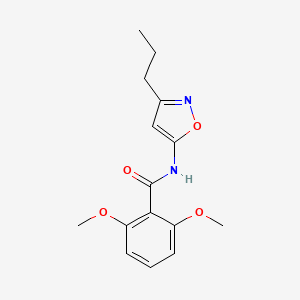
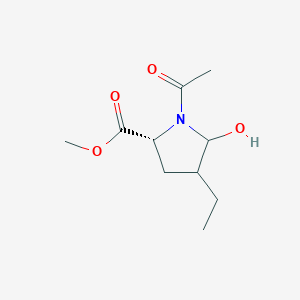

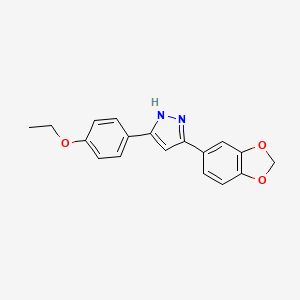
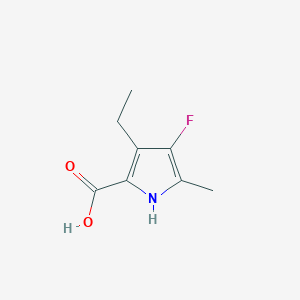
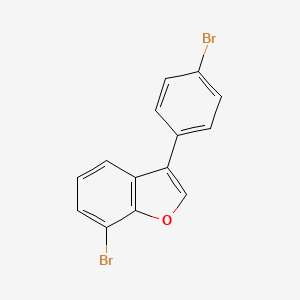
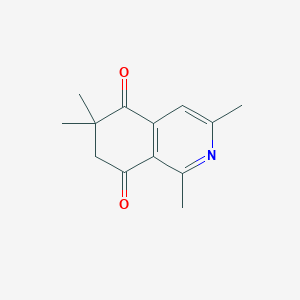
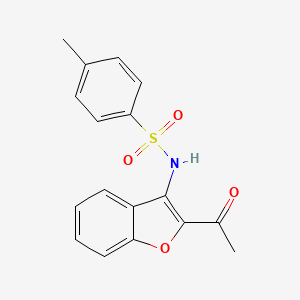
![6-oxo-6,7-Dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B12889214.png)
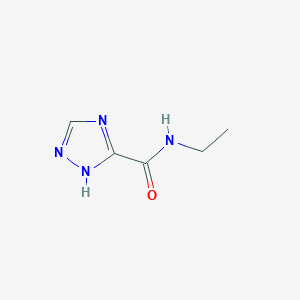
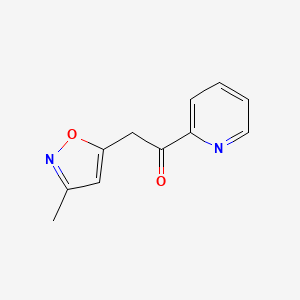
![5-Phenyl-2-propyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one](/img/structure/B12889235.png)
